REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:27])[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:10]=[C:11]3[C:15](=[C:16]([N+:18]([O-])=O)[CH:17]=2)[NH:14][C:13]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:12]3)[CH2:4][CH2:3]1.[O:28]1[CH2:33][CH2:32][C:31](=O)[CH2:30][CH2:29]1>>[O:28]1[CH2:33][CH2:32][CH:31]([NH:18][C:16]2[CH:17]=[C:9]([CH2:8][N:5]3[CH2:6][CH2:7][S:2](=[O:27])(=[O:1])[CH2:3][CH2:4]3)[CH:10]=[C:11]3[C:15]=2[NH:14][C:13]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:12]3)[CH2:30][CH2:29]1
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Name
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5-(1,1-Dioxo-thiomorpholin-4-yl)methyl-2-phenyl-7-nitro-1H-indole
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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O=S1(CCN(CC1)CC=1C=C2C=C(NC2=C(C1)[N+](=O)[O-])C1=CC=CC=C1)=O
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
|
O1CCC(CC1)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
O1CCC(CC1)NC=1C=C(C=C2C=C(NC12)C1=CC=CC=C1)CN1CCS(CC1)(=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |